4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol
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Overview
Description
4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles . This compound is characterized by its complex structure, which includes a thiazole ring, a pyrimidine ring, and a phenol group. It is a small molecule with a molecular formula of C15H15N5OS and a molecular weight of 313.38 g/mol .
Preparation Methods
The synthesis of 4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methyl-2-methylamino-thiazole with a pyrimidine derivative under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit cyclin-dependent kinase 2, affecting cell cycle regulation . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol can be compared with other 2,4,5-trisubstituted thiazoles. Similar compounds include:
4-Methyl-2-methylamino-thiazole: A simpler thiazole derivative with fewer substituents.
2-Amino-1,3-thiazole: Another thiazole derivative with different substituents at the 2 and 3 positions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H15N5OS/c1-9-13(22-15(16-2)18-9)12-7-8-17-14(20-12)19-10-3-5-11(21)6-4-10/h3-8,21H,1-2H3,(H,16,18)(H,17,19,20) |
InChI Key |
OTMLAWRVLMYMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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